molecular formula C23H28N2O3 B428062 ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate

ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate

Cat. No.: B428062
M. Wt: 380.5g/mol
InChI Key: FVVDUGXSDYFBAC-UHFFFAOYSA-N
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Description

ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the indole nitrogen with 3-chloropropyl dimethylamine in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can occur at the carbonyl group, converting the ketone to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of analogs for biological testing.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the dimethylamino group.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate exerts its effects would depend on its specific application. In a biological context, the compound could interact with various molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the indole core could interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-benzyl-1H-indol-3-yl)-3-oxopropanoate: Similar structure but with different functional groups.

    3-Benzyl-1-(3-dimethylaminopropyl)-2-oxoindoline: Lacks the ester group.

    N-Benzyl-3-(dimethylamino)propyl-2-oxoindole: Different substitution pattern.

Uniqueness

ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the ester group, benzyl group, and dimethylamino group in a single molecule provides a versatile platform for further chemical modifications and applications.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5g/mol

IUPAC Name

ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxoindole-3-carboxylate

InChI

InChI=1S/C23H28N2O3/c1-4-28-22(27)23(17-18-11-6-5-7-12-18)19-13-8-9-14-20(19)25(21(23)26)16-10-15-24(2)3/h5-9,11-14H,4,10,15-17H2,1-3H3

InChI Key

FVVDUGXSDYFBAC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3

Origin of Product

United States

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